There is currently limited scientific research available on 3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one. While resources like PubChem () and FooDB () confirm its existence and some basic properties, literature specifically focused on its research applications is scarce.
One potential research area involves its use as a biomarker. The Human Metabolome Database (HMDB) suggests it might be detectable in fruits (). This characteristic could allow researchers to investigate its presence as a potential indicator of fruit consumption in dietary studies. Further research is needed to validate this application.
3,4'-Dihydroxypropiophenone has the molecular formula C₉H₁₀O₃ and is classified as a dihydroxy derivative of propiophenone. It features two hydroxyl groups located at the 3' and 4' positions of a phenyl ring attached to a propanone moiety. This unique structure allows for significant chemical reactivity and potential biological activity. The compound appears as a white crystalline solid and is known for its applications in chemistry, biology, and industry .
Research indicates that 3,4'-Dihydroxypropiophenone exhibits potential biological activities, particularly as an antioxidant and anti-inflammatory agent. Studies have suggested its role in various biological pathways, although further research is required to fully elucidate its therapeutic potential . Its biological properties make it a candidate for exploration in medicinal chemistry.
Several synthesis methods exist for producing 3,4'-Dihydroxypropiophenone:
textPropiophenone + Base -> HydroxymethylpropiophenoneHydroxymethylpropiophenone + Oxidizing Agent -> 3,4'-Dihydroxypropiophenone
textResorcinol + Propionic Anhydride -> 3',4'-Dihydroxypropiophenone + Acetic Acid
In industrial settings, large-scale production may utilize continuous flow reactors to optimize yields and purity through controlled hydroxylation and oxidation processes.
3,4'-Dihydroxypropiophenone finds utility across various domains:
Several compounds share structural similarities with 3,4'-Dihydroxypropiophenone:
3,4'-Dihydroxypropiophenone is distinct due to its specific arrangement of hydroxyl and carbonyl functionalities. This unique structure influences its chemical reactivity and biological activity compared to similar compounds. For instance, while 3,4-Dihydroxyacetophenone shares hydroxyl groups on the benzene ring, it lacks the propanone moiety that contributes to the unique properties of 3,4'-Dihydroxypropiophenone.
Irritant